N-Ethylmaleamic acid N-Ethylmaleamic acid
Brand Name: Vulcanchem
CAS No.: 128438-93-7
VCID: VC16052373
InChI: InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

N-Ethylmaleamic acid

CAS No.: 128438-93-7

Cat. No.: VC16052373

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylmaleamic acid - 128438-93-7

Specification

CAS No. 128438-93-7
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (E)-4-(ethylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+
Standard InChI Key HBQGCOWNLUOCBU-ONEGZZNKSA-N
Isomeric SMILES CCNC(=O)/C=C/C(=O)O
Canonical SMILES CCNC(=O)C=CC(=O)O

Introduction

Chemical Structure and Properties of N-Ethylmaleamic Acid

Molecular Characteristics

N-Ethylmaleamic acid (C₆H₉NO₃) is structurally characterized by a maleamic acid backbone substituted with an ethyl group at the nitrogen position (Fig. 1). The compound arises from the hydrolysis of the imide bond in N-ethylsuccinimido-S-glutathione (ESG), the primary glutathione adduct of NEM . This hydrolysis yields a maleamic acid derivative, which lacks the electrophilic reactivity of its parent compound, NEM.

Biosynthesis and Metabolic Pathways

Glutathione Conjugation as a Detoxification Mechanism

N-Ethylmaleamic acid is synthesized via a two-step enzymatic process:

  • Glutathione S-Transferase (GST)-Catalyzed Adduct Formation: NEM reacts with glutathione (GSH) to form ESG, a reaction facilitated by GST enzymes .

  • Hydrolysis of ESG: The imide bond in ESG undergoes hydrolysis, catalyzed by cellular amidases or via non-enzymatic pathways under physiological conditions, yielding N-ethylmaleamic acid and regenerating glutathione .

This pathway is conserved across prokaryotic and eukaryotic systems, highlighting its evolutionary significance in countering electrophilic stress .

Biological Roles and Toxicological Significance

Detoxification in Microbial Systems

In Escherichia coli, N-ethylmaleamic acid formation is integral to surviving NEM exposure. ESG, the intermediate adduct, activates potassium efflux systems (KefB/KefC), which mitigate cytoplasmic acidification caused by NEM . Subsequent hydrolysis to N-ethylmaleamic acid ensures that intracellular glutathione levels are preserved, enabling continued detoxification capacity .

Environmental Implications

Activated sludge studies demonstrate that microbial consortia rapidly convert NEM to N-ethylmaleamic acid, a process critical to wastewater treatment systems . The metabolite’s stability and non-toxicity prevent biomass deflocculation, maintaining effluent quality .

Analytical Methods for Detection and Quantification

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS)

N-Ethylmaleamic acid is identified using LC-IT-MS, with diagnostic fragments at m/z 144 ([M+H]⁺) and m/z 126 (loss of H₂O) . MS-MS analysis confirms its structure through characteristic fragmentation patterns, distinguishing it from related metabolites .

Table 2: Analytical Parameters for N-Ethylmaleamic Acid

ParameterValueSource
Retention time8.2 min (C18 column, gradient elution)
Detection limit0.1 µM
Quantification ionm/z 144 → m/z 126

Applications in Research and Industry

Biomarker for Electrophilic Stress

N-Ethylmaleamic acid serves as a biomarker for NEM exposure in toxicological studies. Its extracellular detection in activated sludge correlates with NEM degradation rates, offering a proxy for monitoring industrial effluent toxicity .

Enzymology and Proteomics

By studying N-ethylmaleamic acid formation, researchers elucidate GST activity and thiol-mediated redox regulation. This has implications for understanding drug metabolism and resistance mechanisms in pathogens .

Future Directions and Research Opportunities

Elucidating Hydrolysis Mechanisms

The enzymatic versus non-enzymatic hydrolysis of ESG remains poorly characterized. Identifying specific amidases involved could enhance bioremediation strategies for NEM-contaminated environments .

Biomedical Applications

Given its non-toxic profile, N-ethylmaleamic acid could be explored as a stabilizing agent in pharmaceutical formulations or a scaffold for designing novel detoxification agents.

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